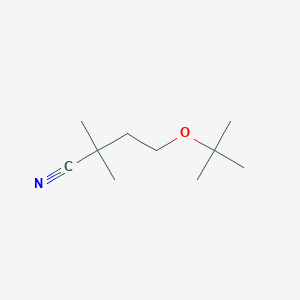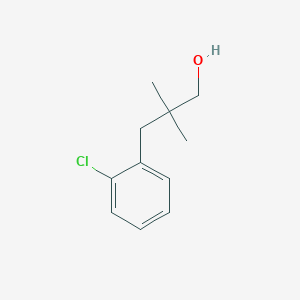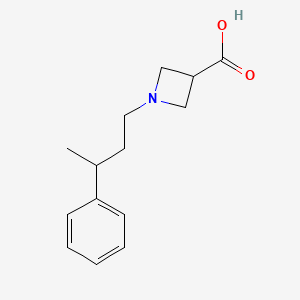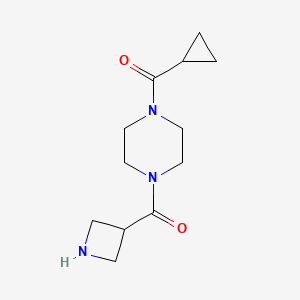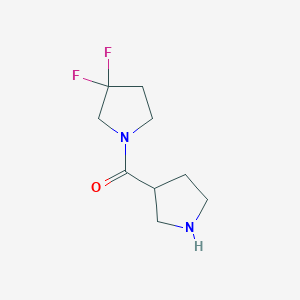
(3,3-Difluoropirrolidin-1-il)(pirrolidin-3-il)metanona
Descripción general
Descripción
(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C9H14F2N2O and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de la diabetes tipo 2
Este compuesto, también conocido como PF-00734200, se ha identificado como un potente inhibidor de la dipeptidil peptidasa IV (DPP-4). Ha avanzado a ensayos clínicos de fase 3 para el tratamiento de la diabetes tipo 2 . Los inhibidores de la DPP-4 son una clase de medicamentos que prolongan la acción de las hormonas incretinas, que aumentan la liberación de insulina y disminuyen los niveles de glucagón en la circulación de forma dependiente de la glucosa.
Farmacocinética y metabolismo
La farmacocinética y el metabolismo de PF-00734200 se han estudiado ampliamente en ratas, perros y humanos. Se absorbe rápidamente, alcanzando concentraciones plasmáticas máximas dentro de la 1 hora posterior a la administración oral. El compuesto se elimina principalmente a través de la depuración renal y el metabolismo, siendo la hidroxilación en la posición 5′ del anillo de pirimidina una vía metabólica principal .
Modulación del dolor
Se ha demostrado que los inhibidores de la DPP-4 como PF-00734200 hidrolizan péptidos opioides, que están implicados en la modulación del dolor. Esto sugiere posibles aplicaciones en el manejo de afecciones de dolor crónico .
Enfermedades cardiovasculares
La investigación indica que los inhibidores de la DPP-4 pueden tener aplicaciones terapéuticas más allá de la diabetes, incluido el tratamiento de enfermedades cardiovasculares como la enfermedad coronaria y la insuficiencia cardíaca. Esto se debe a su papel en la desactivación de las hormonas incretinas y la modulación de las funciones cardíaca y vascular .
Estudios de metabolismo de fármacos
PF-00734200 sirve como un compuesto modelo en los estudios de metabolismo de fármacos para comprender la disposición de los fármacos dentro del cuerpo. Tales estudios son cruciales para predecir el comportamiento de los nuevos compuestos farmacéuticos .
Investigación de la función enzimática
La interacción del compuesto con la DPP-4 también proporciona información sobre la función de la enzima como proteína portadora y ligando para varios sustratos extracelulares e intracelulares. Esto puede ampliar nuestra comprensión de los procesos celulares y el desarrollo de otros agentes terapéuticos .
Mecanismo De Acción
Target of Action
The primary target of (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is the enzyme Dipeptidyl Peptidase IV . This enzyme is involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion .
Mode of Action
(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone acts as an inhibitor of Dipeptidyl Peptidase IV . By inhibiting this enzyme, it increases the levels of incretin hormones, leading to enhanced insulin secretion and thus better control of blood glucose levels .
Biochemical Pathways
The major route of metabolism of (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring . Phase II metabolic pathways include carbamoyl glucuronidation, glucosidation on the pyrrolidine nitrogen, and conjugation with creatinine .
Pharmacokinetics
After oral administration, absorption of (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is rapid in all species, with maximal plasma concentrations achieved within 1 hour . The majority of the administered dose is detected in the urine of dogs and humans and in the feces of rats . The compound is eliminated by both metabolism and renal clearance .
Result of Action
The inhibition of Dipeptidyl Peptidase IV by (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone leads to increased levels of incretin hormones . This results in enhanced insulin secretion, which helps in better control of blood glucose levels .
Análisis Bioquímico
Biochemical Properties
(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. The compound binds to the active site of DPP-IV, inhibiting its activity and thereby influencing glucose homeostasis . Additionally, (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone interacts with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are involved in its metabolism .
Cellular Effects
The effects of (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone on various cell types and cellular processes are profound. In pancreatic beta cells, the compound enhances insulin secretion by inhibiting DPP-IV, which leads to increased levels of incretin hormones . This, in turn, improves glucose uptake and utilization in peripheral tissues. The compound also affects cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-IV, inhibiting its enzymatic activity and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, enhancing insulin secretion and glucose regulation. Additionally, the compound undergoes metabolism by cytochrome P450 enzymes, resulting in various metabolites that may also contribute to its biological effects .
Propiedades
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)2-4-13(6-9)8(14)7-1-3-12-5-7/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPHOZBRWBMRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)
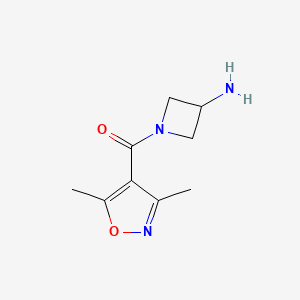


![Benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1490595.png)


